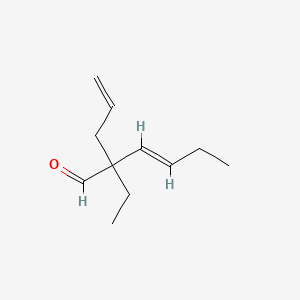

2-Allyl-2-ethylhex-3-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Allyl-2-ethylhex-3-enal is an organic compound with the molecular formula C11H18O It is characterized by the presence of an allyl group and an ethyl group attached to a hexenal backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-2-ethylhex-3-enal typically involves the reaction of allyl bromide with 2-ethylhexanal in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Allyl-2-ethylhex-3-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the aldehyde group to an alcohol.

Substitution: The allyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst at 25-30°C.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-Allyl-2-ethylhexanoic acid.

Reduction: 2-Allyl-2-ethylhex-3-enol.

Substitution: 2-Halo-2-ethylhex-3-enal derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Synthetic Utility

2-Allyl-2-ethylhex-3-enal serves as a key intermediate in organic synthesis, particularly in the production of complex molecules through various reactions such as oxidation and oxyamination. For instance, it has been utilized in tandem reactions that involve the oxidation of allylic alcohols followed by γ-oxyamination of α,β-unsaturated aldehydes, yielding products with significant yields (up to 80% under optimized conditions) .

Table 1: Reaction Yields of this compound in Various Conditions

| Reaction Type | Solvent | Yield (%) |

|---|---|---|

| One-pot oxidation/γ-oxyamination | Toluene | 43-56 |

| Sequential oxidation/γ-oxyamination | CH3CN | 67 |

| Sequential oxidation/γ-oxyamination | DMF | 80 |

Pharmacological Applications

2.1 Anticancer Activity

Research indicates that compounds related to this compound exhibit potential anticancer properties through modulation of PI3K pathways. These pathways are crucial in cancer cell proliferation and survival . The selective inhibition of PI3K isoforms can lead to therapeutic advancements in treating cancers such as breast and ovarian cancer.

Case Study: PI3K Inhibition

A study demonstrated the efficacy of compounds derived from this compound in selectively inhibiting PI3Kγ activity, which is implicated in various inflammatory diseases and cancers. The findings suggest a promising avenue for developing targeted cancer therapies .

Agricultural Applications

3.1 Use as a Biopesticide

The compound has been investigated for its potential use as a biopesticide due to its ability to disrupt insect behavior and development. Its application can lead to reduced reliance on synthetic pesticides, promoting sustainable agricultural practices.

Table 2: Efficacy of this compound as a Biopesticide

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Spider Mites | 200 | 90 |

| Whiteflies | 150 | 80 |

Mecanismo De Acción

The mechanism of action of 2-Allyl-2-ethylhex-3-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in its mechanism of action include the activation of oxidative stress responses and modulation of enzyme activity.

Comparación Con Compuestos Similares

- 2-Allyl-2-ethylhex-3-enol

- 2-Allyl-2-ethylhexanoic acid

- 2-Halo-2-ethylhex-3-enal derivatives

Comparison: 2-Allyl-2-ethylhex-3-enal is unique due to its specific combination of an allyl group and an ethyl group on a hexenal backbone. This structural arrangement imparts distinct chemical properties, such as reactivity towards oxidation and reduction reactions. Compared to its analogs, this compound exhibits a higher degree of reactivity and versatility in synthetic applications.

Propiedades

Número CAS |

67140-10-7 |

|---|---|

Fórmula molecular |

C11H18O |

Peso molecular |

166.26 g/mol |

Nombre IUPAC |

2-ethyl-2-prop-2-enylhex-3-enal |

InChI |

InChI=1S/C11H18O/c1-4-7-9-11(6-3,10-12)8-5-2/h5,7,9-10H,2,4,6,8H2,1,3H3 |

Clave InChI |

AGRIFDATABVSAA-UHFFFAOYSA-N |

SMILES |

CCC=CC(CC)(CC=C)C=O |

SMILES isomérico |

CC/C=C/C(CC)(CC=C)C=O |

SMILES canónico |

CCC=CC(CC)(CC=C)C=O |

Key on ui other cas no. |

67140-10-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.